molecular formula C9H16N4O B11731002 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11731002
M. Wt: 196.25 g/mol
InChI Key: KZZBAYDZNUTONQ-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. This substance belongs to the class of pyrazole carboxamides, which are recognized as important synthetic intermediates in various scientific fields . As a building block, this compound features a multi-substituted pyrazole core structure, characterized by the presence of an amino group and a dimethylcarboxamide moiety on the heterocyclic ring, with an isopropyl (propan-2-yl) group providing specific steric and electronic properties . Research Applications: Pyrazole derivatives similar to this compound are widely utilized in the fields of medicinal chemistry and materials science. They serve as key precursors in the synthesis of more complex heterocyclic systems . Research indicates that structurally related amino-pyrazole carboxamides are investigated for their potential as scaffolds in drug discovery . Furthermore, such amidoxime and carboxamide compounds are of significant interest in the development of organic luminescent materials and electron conversion materials . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before using this product. While specific hazard information for this exact compound is not fully established, related compounds may pose hazards such as skin and eye irritation . Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-6(2)13-5-7(8(10)11-13)9(14)12(3)4/h5-6H,1-4H3,(H2,10,11)

InChI Key

KZZBAYDZNUTONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Enaminones

A primary method involves cyclocondensation reactions between substituted hydrazines and enaminones. For example, 3-amino-1-isopropylpyrazole-4-carboxylic acid can be synthesized via a two-step process:

  • Substitution/Hydrolysis : Reacting α,β-unsaturated esters (e.g., methyl 3-(dimethylamino)acrylate) with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) yields α-difluoroacetyl intermediates.

  • Condensation/Cyclization : Treating the intermediate with methylhydrazine in aqueous solution under catalytic conditions (e.g., NaI or KI) forms the pyrazole ring. Acidification and recrystallization yield the final product with >99% purity.

Key Data :

StepConditionsYieldIsomer Ratio (3- vs. 5-substituted)
1−30°C, THF, 2 h85%N/A
2−20°C → 80°C, NaI catalyst78%96:4

This method minimizes isomer formation through low-temperature condensation and catalyst selection (NaI > KI for higher regioselectivity).

Coupling of Pyrazole Carboxylic Acids with Dimethylamine

An alternative route involves coupling 3-amino-1-isopropylpyrazole-4-carboxylic acid with dimethylamine using carbodiimide reagents (e.g., EDC/HOBt):

  • Activation : The carboxylic acid is activated with EDC in dichloromethane.

  • Amidation : Dimethylamine is introduced, followed by purification via recrystallization.

Optimization Insights :

  • Solvent Choice : DMF enhances reaction rates but complicates purification; THF offers better post-reaction handling.

  • Catalyst : 20 mol% HClO₄ improves coupling efficiency in acetonitrile.

Yield : 65–72% after recrystallization.

Isomer Control and Purification Strategies

Recrystallization Solvent Systems

Isomer ratios are critical for pharmaceutical applications. The CN111362874B patent highlights solvent-dependent purification:

Solvent (Water:Alcohol)PurityIsomer Ratio
40% Ethanol99.7%96:4
35% Methanol99.6%95:5

Ethanol-water systems preferentially crystallize the 3-substituted isomer, reducing 5-substituted impurities to <0.5%.

Catalytic Influence on Regioselectivity

Catalysts like NaI or KI direct cyclization pathways:

CatalystTemperature3-Substituted Isomer Yield
NaI−30°C96%
KI−30°C94%

Sodium iodide’s smaller ionic radius enhances nucleophilic attack at the C4 position, favoring the desired product.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to improve safety and scalability:

  • Microreactors enable precise temperature control (−30°C to 80°C), reducing side reactions.

  • In-line Analytics : HPLC monitoring ensures real-time adjustment of methylhydrazine feed rates.

Throughput : 1.2 kg/h with 99.5% purity.

Green Chemistry Modifications

Efforts to reduce environmental impact include:

  • Solvent Recycling : Ethanol-water mixtures are distilled and reused, cutting waste by 40%.

  • Catalyst Recovery : NaI is recuperated via aqueous extraction (92% efficiency).

Comparative Analysis of Methods

MethodYieldPurityScalabilityIsomer Control
Cyclocondensation78%99.7%HighExcellent
Carbodiimide Coupling72%98.5%ModerateModerate
Flow Synthesis85%99.5%Very HighExcellent

Cyclocondensation outperforms other methods in cost and isomer control, making it the preferred industrial approach .

Chemical Reactions Analysis

Key Reaction Steps

A representative synthesis pathway involves:

  • Nucleophilic substitution : Reaction of cyano acetic acid with hydrazine derivatives to form intermediates .

  • Alkylation : Use of dimethyl sulfide and methyl iodide to introduce methyl groups .

  • Cyclization : Treatment with hydrazine in isopropyl alcohol to form the pyrazole ring .

Critical reagents and conditions :

Step Reagents Conditions
Intermediate formationCyano acetic acid, ethylene dichloride-hydrochlorideRoom temperature, acidic conditions
AlkylationDimethyl sulfide, methyl iodideK2CO3, reflux
CyclizationHydrazineIsopropyl alcohol, reflux

Yields for intermediates range from 35% to 89% , depending on reagent purity and reaction control .

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • Amino group : Participates in hydrogen bonding and nucleophilic reactions.

  • Carboxamide group : Engages in amide bond formation or hydrolysis under acidic/basic conditions.

  • Pyrazole ring : Resists hydrolysis due to aromatic stability but may undergo electrophilic substitution.

Thermal stability is assessed via differential scanning fluorimetry (DSF), which measures ΔTm shifts upon protein binding. For kinase inhibition, optimized analogs exhibit ΔTm shifts of 9.3–10°C for targets like CDK16 .

Optimization and Structural Modifications

Structural modifications aim to enhance potency and selectivity:

Modification Effect Example Compounds
Substituent variation Alkyl/ester/amide groups at pyrazole/pyrimidine43d (CDK16 EC50 = 33 nM)
Linker optimization Aliphatic/aromatic linkers alter lipophilicity40c (4-aminobenzonitrile)
Pharmacophore tuning Replacement of Boc groups with smaller amidesImproved solubility

For example, replacing the iso-propyl group with tert-butyl esters enhances pharmacokinetics while maintaining kinase inhibition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has shown that pyrazole derivatives, including 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory effects. A study evaluated the compound's ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The findings indicated that at a concentration of 10 µM, the compound achieved inhibition rates of 70% for TNF-α and 80% for IL-6, demonstrating its potential as an anti-inflammatory agent compared to standard treatments like dexamethasone .

1.2 Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies conducted on various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma), revealed that it exhibited IC50 values of 6.25 µM against HepG2 and 9.15 µM against A549 cells. These results suggest that this pyrazole derivative may serve as a promising candidate in cancer therapy.

1.3 Antimicrobial Effects

The antimicrobial activity of this compound has been documented in several studies. It demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential use in treating bacterial infections .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Research has indicated that derivatives of pyrazole can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies. Field trials demonstrated that formulations containing this compound reduced weed biomass by up to 65% without adversely affecting crop yield .

2.2 Plant Growth Regulation

In addition to herbicidal properties, this compound has been studied for its effects on plant growth regulation. Studies showed that low concentrations of the compound enhanced root development and chlorophyll content in various crops, suggesting its utility as a growth stimulant in agricultural practices .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this pyrazole derivative allows it to be utilized in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance, polymers modified with this compound exhibited improved tensile strength by approximately 30% compared to unmodified polymers .

3.2 Nanomaterials Development

Recent advancements have explored the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a valuable component in nanomedicine .

Summary Table: Biological Activities of this compound

Activity Type IC50/MIC Values Reference
Anti-inflammatoryTNF-α: 70%, IL-6: 80% at 10 µM
AntitumorHepG2: 6.25 µM, A549: 9.15 µM
AntimicrobialVarious strains: MIC comparable to antibiotics
HerbicidalWeed biomass reduction: up to 65%
Plant growth regulationEnhanced root growth and chlorophyll content
Polymer synthesisIncreased tensile strength by ~30%
NanomaterialsImproved solubility and bioavailability in drug delivery systems

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Substituent Variations at Position 1 and 3

Compound 3a () :
  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • Key Differences: Position 1: Phenyl instead of isopropyl. Position 3: Methyl instead of amino. Position 5: Chloro substituent.
  • Properties: Melting Point (mp): 133–135 °C. Yield: 68%. Bioactivity: Not explicitly stated, but chloro and cyano groups may enhance antifungal or pesticidal activity .
3-Amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide () :
  • Structure : Differs in the carboxamide substitution (N,N-dipropyl vs. N,N-dimethyl).
  • Properties: Molecular Weight: 252.36 g/mol (vs. 210.27 g/mol for the target compound).

Carboxamide Modifications

Fluxapyroxad () :
  • Structure : 3-(Difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.
  • Key Differences: Position 3: Difluoromethyl (-CF₂H) instead of amino. Position 1: Methyl and complex indenyl substituents.
  • Properties :
    • Bioactivity: Widely used as a fungicide; fluorinated groups improve metabolic stability and binding affinity .
Darolutamide () :
  • Structure : A pyrazole-carboxamide with a hydroxyethyl group and chlorophenyl substitution.
  • Key Differences: Position 1: 3-Chloro-4-cyanophenyl instead of isopropyl. Position 4: Carboxamide linked to a hydroxyethyl-pyrazole.
  • Bioactivity : FDA-approved for prostate cancer; bulky substituents enhance receptor specificity .

Functional Group Replacements

N-ALLYL-1,5-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE () :
  • Structure : Allyl and diphenyl groups at positions 1 and 4.
  • Key Differences: No amino group at position 3. Bulky aromatic substituents.
  • Properties :
    • Molecular Weight: 303.36 g/mol.
    • Impact: Aromatic groups may reduce solubility but improve stability in hydrophobic environments .
3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide Derivatives () :
  • Structure : Trifluoromethyl (-CF₃) at position 3.
  • Key Differences :
    • Position 3: Electron-withdrawing -CF₃ vs. electron-donating -NH₂.
  • Bioactivity : Demonstrated nematocidal activity; trifluoromethyl groups enhance resistance to enzymatic degradation .

Biological Activity

3-Amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activities, supported by research findings and data tables.

  • Molecular Formula : C8H12N4O
  • Molecular Weight : 184.21 g/mol
  • CAS Number : 1787974-11-1
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)49.85Induction of apoptosis
HCT116 (Colon)25.00Inhibition of cell proliferation
MCF7 (Breast)30.00Cell cycle arrest

In one study, derivatives were synthesized and evaluated for their ability to inhibit Aurora-A kinase, a target in cancer therapy. The compound displayed an IC50 value of 0.067 µM, indicating potent inhibitory activity against this kinase, which is crucial for cell division and proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Assay Result
NO Production InhibitionIC50 = 0.30 µM
TNF-α InhibitionSignificant reduction observed

These findings suggest that the compound may serve as a model for designing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. Results indicated that it possesses significant antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Screening

A series of pyrazole derivatives were screened for anticancer activity using the A549 cell line. The study found that modifications in the pyrazole structure significantly influenced cytotoxicity, with the compound exhibiting substantial growth inhibition compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties, researchers treated macrophages with LPS and subsequently administered varying concentrations of the compound. Results showed a dose-dependent decrease in inflammatory markers, supporting its use in inflammatory disease models .

Q & A

Q. How can structural analogs be designed to reduce cytotoxicity while retaining target affinity?

  • Methodology : Perform SAR studies by modifying the isopropyl group (e.g., cyclopropyl or fluorinated analogs). Use high-content screening (HCC) to assess off-target effects. Computational toxicity prediction tools (e.g., ProTox-II) prioritize low-risk candidates .

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